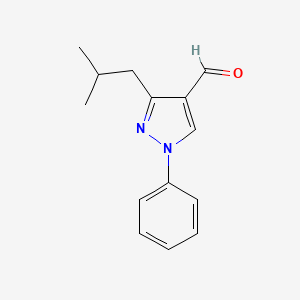
3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
“3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C14H16N2O . It has a molecular weight of 228.3 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis method involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium .Molecular Structure Analysis
The molecular structure of “3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring attached to a phenyl group and an isobutyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazole compounds, including “3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization to form a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
“3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde” is a solid compound . It has a molecular weight of 228.3 .Scientific Research Applications
Antimicrobial Activity
Pyrazole compounds, including 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have been found to possess significant antimicrobial activity . In one study, the compound was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae .
Antioxidant Activity
These compounds have also demonstrated remarkable antioxidant properties . The antioxidant activity was evaluated using the DPPH free radical-scavenging assay, and the results were compared to the standard antioxidant .
Anticancer Activity
Pyrazole compounds are known to exhibit anticancer activities . While specific studies on 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde are not available, it is reasonable to speculate that it may also possess anticancer properties given its structural similarity to other pyrazole compounds.
Anti-Inflammatory Activity
Compounds containing pyrazole scaffolds have been found to possess anti-inflammatory properties . This suggests that 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde could potentially be used in the treatment of inflammatory conditions.
Antiviral Activity
Molecular docking studies have shown that pyrazole compounds can interact with the COVID-19 main protease, suggesting potential antiviral activity . The binding affinities of these compounds with the COVID-19 main protease ranged from -8.2 to -9.3 kcal/mol .
Use as Ligands in Metal Complexes
1-Phenyl-1H-pyrazole, a related compound, has been used as a cyclometallated ligand in the preparation of new heteroleptic iridium (III) complexes . It is possible that 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde could also serve as a ligand in similar applications.
Future Directions
The future directions for “3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential as inhibitors for the novel SARS Cov-2 virus could also be explored .
Mechanism of Action
Pyrazoles are five-membered heterocyclic compounds containing two neighboring nitrogen atoms. They serve as versatile frameworks in various fields, including medicine and agriculture. Researchers have identified diverse biological activities associated with pyrazoles, such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties . Now, let’s focus on 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
properties
IUPAC Name |
3-(2-methylpropyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11(2)8-14-12(10-17)9-16(15-14)13-6-4-3-5-7-13/h3-7,9-11H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPBEOKDVWZQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C=C1C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)
![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)







![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)